2-Bromo-1-(6-bromopyridin-2-yl)ethanone chemical properties
2-Bromo-1-(6-bromopyridin-2-yl)ethanone chemical properties
An In-Depth Technical Guide to 2-Bromo-1-(6-bromopyridin-2-yl)ethanone: Properties, Synthesis, and Reactivity
Introduction
2-Bromo-1-(6-bromopyridin-2-yl)ethanone (CAS No. 142978-11-8) is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its molecular architecture, which combines the reactive properties of an α-bromo ketone with the versatile substitution possibilities of a dibrominated pyridine ring, makes it a valuable building block for constructing complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthetic pathways, and key reactivity patterns, offering field-proven insights for its application in drug discovery and advanced material synthesis.
Core Physicochemical and Computational Properties
The utility of any chemical intermediate begins with a fundamental understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection, and reaction setup.
| Property | Value | Source |
| CAS Number | 142978-11-8 | [1] |
| Molecular Formula | C₇H₅Br₂NO | [1] |
| Molecular Weight | 278.93 g/mol | [1] |
| Purity | ≥97% (Typical) | [1] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
| SMILES | C1=CC(=NC(=C1)Br)C(=O)CBr | [1] |
| InChI | 1S/C7H5Br2NO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | [3] |
| InChIKey | PVPDCNGXAFKAOT-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |
| LogP | 2.4217 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone typically involves the selective bromination of a suitable precursor. The most logical and common pathway is the α-bromination of 1-(6-bromopyridin-2-yl)ethanone. This precursor itself can be synthesized from 2,6-dibromopyridine.
Conceptual Synthetic Workflow
The overall process can be visualized as a two-step sequence starting from the commercially available 2,6-dibromopyridine.
Caption: Conceptual workflow for the synthesis of the title compound.
Experimental Protocol: α-Bromination of 1-(6-bromopyridin-2-yl)ethanone
This protocol describes a generalized procedure for the second step of the synthesis. The choice of brominating agent and solvent is critical for achieving high yield and selectivity. Using elemental bromine with an acid catalyst like HBr is a common and effective method.
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Dissolution: Dissolve 1-(6-bromopyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether. The solvent choice is crucial; it must be inert to the brominating agent and capable of dissolving the starting material.
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Catalyst Addition: Add a catalytic amount of 48% hydrobromic acid (HBr). The acid catalyzes the enolization of the ketone, which is the reactive species that attacks the bromine. This is a classic example of acid-catalyzed α-halogenation.
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Bromination: Cool the solution in an ice bath to 0-5°C to control the exothermicity of the reaction. Slowly add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise. The slow addition prevents the formation of dibrominated byproducts and manages heat generation.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Workup: Once the reaction is complete, pour the mixture into a large volume of ice water. This quenches the reaction and precipitates the product. The crude product can then be collected by filtration.
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Purification: The collected solid is washed with cold water and a dilute solution of sodium thiosulfate to remove any unreacted bromine. Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Bromo-1-(6-bromopyridin-2-yl)ethanone.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its two distinct reactive centers: the electrophilic α-carbon and the bromine-substituted carbon on the pyridine ring.
α-Bromo Ketone Reactivity: Synthesis of Imidazo[1,2-a]pyridines
The most prominent application of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone is in the synthesis of the imidazo[1,2-a]pyridine scaffold.[4][5] This heterocyclic core is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically used drugs.[6] The reaction proceeds via a condensation and subsequent cyclization with a 2-aminopyridine derivative.
Caption: Reaction pathway for the synthesis of Imidazo[1,2-a]pyridines.
This reaction is a powerful method for rapidly constructing molecular complexity. The resulting imidazo[1,2-a]pyridine products can be further modified, making this a cornerstone strategy in combinatorial chemistry and drug discovery programs.[7]
C6-Br Reactivity: Cross-Coupling Reactions
The bromine atom at the 6-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.[8][9] This allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amino groups) at this position.
A key aspect of this molecule's design is the potential for selective functionalization. The reactivity of the two bromine atoms is different. The α-bromo ketone moiety is highly susceptible to nucleophilic substitution (as seen in the imidazo[1,2-a]pyridine synthesis), which typically occurs under milder conditions than the Pd-catalyzed coupling at the C6-Br position. This differential reactivity allows for a stepwise synthetic strategy:
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First, react the α-bromo ketone to form a heterocyclic core.
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Second, perform a cross-coupling reaction at the C6-Br position to add further diversity.
This sequential approach provides chemists with precise control over the final molecular structure, which is invaluable in structure-activity relationship (SAR) studies during drug development.[10][11]
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would show characteristic signals for the three aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. A key diagnostic signal would be a singlet for the methylene protons (-CH₂Br) adjacent to the carbonyl group, expected to be significantly downfield (around δ 4.5-5.0 ppm) due to the deshielding effects of both the bromine and the carbonyl group.
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¹³C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon (C=O) would appear significantly downfield (δ > 180 ppm). The methylene carbon (-CH₂Br) would be found around δ 30-40 ppm, while the five carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm).
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IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1700 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region (500-700 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.
Safety and Handling
Based on data for structurally related α-bromo ketones, 2-Bromo-1-(6-bromopyridin-2-yl)ethanone should be handled with care.[14] It is classified as harmful if swallowed and causes skin and serious eye irritation.[14] As with many α-haloketones, it is likely a lachrymator. Therefore, it is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
2-Bromo-1-(6-bromopyridin-2-yl)ethanone is a potent and versatile chemical building block. Its dual reactivity, stemming from the α-bromo ketone and the 6-bromo-substituted pyridine ring, provides a robust platform for the synthesis of diverse and complex molecules. Its primary application in the construction of the medicinally significant imidazo[1,2-a]pyridine scaffold underscores its importance for researchers and professionals in the field of drug development and organic synthesis. A thorough understanding of its properties, synthetic routes, and reactivity is key to unlocking its full potential in creating next-generation pharmaceuticals and advanced materials.
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